molecular formula C8H7F4NO B1407283 4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline CAS No. 1541993-00-3

4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B1407283
CAS No.: 1541993-00-3
M. Wt: 209.14 g/mol
InChI Key: GCPKNERJBYKLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H7F4NO and a molecular weight of 209.14 g/mol . It is characterized by the presence of a fluoro group at the 4-position and a trifluoroethoxy group at the 3-position on the aniline ring. This compound is typically a powder and is used in various chemical applications.

Preparation Methods

The synthesis of 4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline generally involves the reaction of 4-fluoroaniline with 2,2,2-trifluoroethanol under acidic conditions . The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its efficacy in biological systems .

Comparison with Similar Compounds

Similar compounds to 4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-fluoro-3-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-6-2-1-5(13)3-7(6)14-4-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPKNERJBYKLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)OCC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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